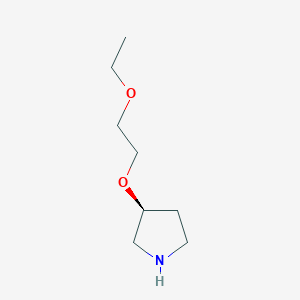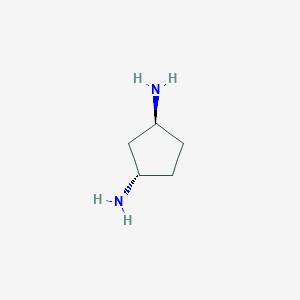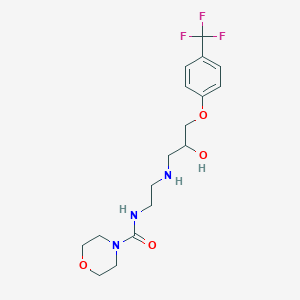![molecular formula C8H5BrF3N3O B13329840 7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13329840.png)
7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoroethyl group, and an imidazo[4,5-c]pyridin-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-(2,2,2-trifluoroethyl)pyridine and imidazole derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.
Reaction Steps: The key steps include nucleophilic substitution, cyclization, and bromination reactions to form the desired imidazo[4,5-c]pyridin-2-one core with the trifluoroethyl and bromine substituents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridin-2-one derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 1-Bromo-2,2,2-trifluoroethylbenzene
- Imidazole derivatives
Uniqueness
7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific combination of a bromine atom, a trifluoroethyl group, and an imidazo[4,5-c]pyridin-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5BrF3N3O |
|---|---|
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
7-bromo-1-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C8H5BrF3N3O/c9-4-1-13-2-5-6(4)15(7(16)14-5)3-8(10,11)12/h1-2H,3H2,(H,14,16) |
InChI-Schlüssel |
GVLZINBIDWSFNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Br)N(C(=O)N2)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)
![2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile](/img/structure/B13329775.png)
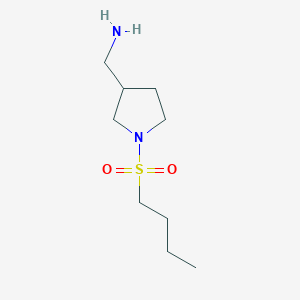
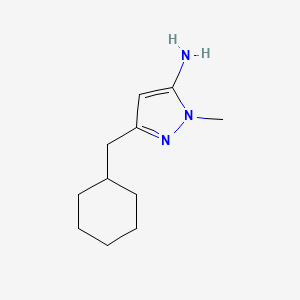

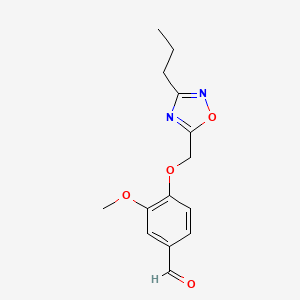


![5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine](/img/structure/B13329815.png)


